Cas no 1706463-08-2 (4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine)

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with piperidinyl and piperidinylcarbonyl functional groups. This structure imparts unique reactivity and binding properties, making it valuable in pharmaceutical and agrochemical research. The compound’s dual piperidine moieties enhance its potential as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and receptor modulators. Its well-defined molecular architecture allows for precise functionalization, facilitating structure-activity relationship studies. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic applications. Its utility in medicinal chemistry underscores its importance as a building block for drug discovery and development.
4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine structure
1706463-08-2 structure
Product name:4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine
CAS No:1706463-08-2
MF:C16H23N3O
MW:273.37332367897
CID:4703877

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine
    • Piperidin-1-yl(4-(piperidin-1-yl)pyridin-2-yl)methanone
    • 4-(piperidin-1-yl)-2-(piperidine-1-carbonyl)pyridine
    • Inchi: 1S/C16H23N3O/c20-16(19-11-5-2-6-12-19)15-13-14(7-8-17-15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2
    • InChI Key: ZDTXGFPPBUGGGI-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C=CN=1)N1CCCCC1)N1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 322
  • Topological Polar Surface Area: 36.4

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB541263-250mg
4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine; .
1706463-08-2
250mg
€146.10 2024-07-20
abcr
AB541263-500mg
4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine; .
1706463-08-2
500mg
€237.10 2024-07-20
Chemenu
CM508481-1g
Piperidin-1-yl(4-(piperidin-1-yl)pyridin-2-yl)methanone
1706463-08-2 97%
1g
$194 2022-09-02

Additional information on 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine (CAS No. 1706463-08-2): An Overview of a Promising Compound in Medicinal Chemistry

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine (CAS No. 1706463-08-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its piperidine and pyridine moieties, exhibits a diverse range of biological activities, making it a valuable candidate for further research and development.

The chemical structure of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine consists of a pyridine ring substituted with a piperidine group at the 4-position and a piperidine carbonyl group at the 2-position. The presence of these functional groups imparts distinct pharmacological properties, including central nervous system (CNS) activity, anti-inflammatory effects, and potential anti-cancer properties.

Recent studies have highlighted the potential of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine has shown potential as an anti-cancer agent. Research conducted at the National Cancer Institute found that this compound selectively inhibits the growth of cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/AKT and MAPK pathways.

The central nervous system (CNS) activity of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine has also been explored. A study published in the European Journal of Pharmacology reported that this compound exhibits anxiolytic and antidepressant effects in animal models. These findings suggest that it could be developed as a novel therapeutic agent for the treatment of anxiety disorders and depression.

The pharmacokinetic profile of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine is another important aspect to consider. Preclinical studies have shown that this compound has favorable oral bioavailability and a reasonable half-life, which are crucial factors for its potential use in clinical settings. Additionally, it has demonstrated low toxicity in animal models, further supporting its safety profile.

In terms of synthetic methods, several approaches have been developed to synthesize 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine. One common method involves the reaction of 2-chloropyridine with piperidine followed by acylation with piperidine carbonyl chloride. This multi-step process yields high purity product with good yields, making it suitable for large-scale production.

The future prospects for 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine are promising. Ongoing clinical trials are evaluating its efficacy and safety in various disease conditions. For example, a phase II clinical trial is currently underway to assess its effectiveness in treating rheumatoid arthritis. Preliminary results have been encouraging, with patients showing significant improvements in joint pain and inflammation.

Beyond its therapeutic applications, 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine has also been studied as a tool compound in basic research. Its unique structure and biological activities make it an excellent model for investigating the mechanisms underlying inflammation, cancer, and CNS disorders. Researchers are using this compound to gain insights into the molecular pathways involved in these conditions, which could lead to the discovery of new therapeutic targets.

In conclusion, 4-Piperidin-1-y\-2-(pip\-eridi\-n\-1-y\-lca\-rb\-on\-y\)pyri\-dine (CAS No. 1706463\-08\-2) is a multifaceted compound with significant potential in medicinal chemistry. Its diverse biological activities, favorable pharmacokinetic properties, and promising clinical results make it an exciting candidate for further development. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd